

# MK-0773: A Technical Overview of a Selective Androgen Receptor Modulator

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-0773

Cat. No.: B8082338

[Get Quote](#)

Scientific Name: (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide[1][2]

**MK-0773**, also known as PF-05314882, is a potent and orally active steroidal selective androgen receptor modulator (SARM) developed by Merck and GTx.[3] It was investigated for the treatment of sarcopenia, the age-related loss of muscle mass and function.[3][4] As a SARM, **MK-0773** was designed to selectively target the androgen receptor (AR) in anabolic tissues like muscle and bone while minimizing androgenic side effects in reproductive tissues. [1][5]

## Mechanism of Action

**MK-0773** functions as a partial agonist of the androgen receptor.[3] Its tissue selectivity is attributed to its differential ability to modulate the AR's transcriptional activity. The development of **MK-0773** was based on a rational design strategy that identified ligands capable of inducing a moderate level of AR activation, sufficient for anabolic effects, while exhibiting reduced recruitment of transcriptional coactivators and stabilization of the N/C-terminal interaction, which are required for more complete androgenic responses in reproductive tissues.[1][6] This bimodal activation of the AR is the molecular basis for its selective anabolic activity.[1]

## Binding Affinity and In Vitro Activity

**MK-0773** demonstrates high affinity for the androgen receptor. The following table summarizes its in vitro binding and activity data.

| Parameter                 | Value  | Species               | Notes                                                       |
|---------------------------|--------|-----------------------|-------------------------------------------------------------|
| IC50 (AR Binding)         | 6.6 nM | Not Specified         | <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| 0.65 nM                   | Human  | Transfected COS cells |                                                             |
| 0.50 nM                   | Rat    | Transfected COS cells |                                                             |
| 0.55 nM                   | Dog    | Transfected COS cells |                                                             |
| 0.45 nM                   | Rhesus | Transfected COS cells |                                                             |
| EC50 (AR Binding)         | 6.6 nM | Not Specified         | <a href="#">[3]</a>                                         |
| IP (Transactivation)      | 25 nM  | Not Specified         | Partial agonist activity                                    |
| Emax<br>(Transactivation) | 78%    | Not Specified         | Relative to a full<br>agonist                               |
| TRAF2 Emax                | 29%    | Not Specified         | <a href="#">[3]</a>                                         |
| N/C Interaction Emax      | 2%     | Not Specified         | Minimal induction of<br>virilization-related<br>interaction |

## Preclinical In Vivo Studies

Animal models, primarily in ovariectomized (OVX) and orchidectomized (ORX) rats, were utilized to evaluate the in vivo efficacy and tissue selectivity of **MK-0773**.

| Animal Model        | Dosage                       | Route | Key Findings                                                                                            |
|---------------------|------------------------------|-------|---------------------------------------------------------------------------------------------------------|
| OVX Rats            | 6 and 80 mg/kg               | s.c.  | Stimulatory effects on cortical bone formation rate (BFR) and lean body mass (LBM). <a href="#">[7]</a> |
| 5, 15, and 80 mg/kg | s.c.                         |       | Increased seminal vesicle weights with reduced effects on the prostate. <a href="#">[7]</a>             |
| ORX Rats            | Daily injections for 17 days | s.c.  | Comparison of seminal vesicle weight with vehicle and DHT controls. <a href="#">[7]</a>                 |

## Clinical Trials

**MK-0773** advanced to Phase IIa clinical trials for the treatment of sarcopenia in elderly women.

A randomized, placebo-controlled study evaluated the efficacy and safety of **MK-0773** in female participants with sarcopenia.[\[4\]](#) While the trial demonstrated a statistically significant increase in lean body mass (LBM) in the **MK-0773** group compared to placebo at 6 months ( $p<0.001$ ), this did not translate into a significant improvement in muscle strength or physical performance. [\[4\]](#)[\[10\]](#)

Adverse events observed in the clinical trial included elevated liver transaminases, which resolved after discontinuation of the drug.[\[4\]](#)[\[10\]](#) Importantly, there was no evidence of androgenization in the female participants.[\[4\]](#)[\[10\]](#) Development of **MK-0773** was ultimately discontinued.[\[3\]](#)

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **MK-0773** and a general workflow for evaluating SARM activity.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **MK-0773**, highlighting its selective activation of anabolic gene transcription.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of the Selective Androgen Receptor Modulator MK-0773 Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. MK-0773 - Wikipedia [en.wikipedia.org]
- 4. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), MK-0773 in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Discovery of the selective androgen receptor modulator MK-0773 using a rational development strategy based on differential transcriptional requirements for androgenic anabolism versus reproductive physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MK-0773: A Technical Overview of a Selective Androgen Receptor Modulator]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8082338#what-is-mk-0773-and-its-scientific-name>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)